molecular formula C16H14O4 B12892748 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one CAS No. 95068-31-8

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one

Cat. No.: B12892748
CAS No.: 95068-31-8
M. Wt: 270.28 g/mol
InChI Key: QQYLQACYTOABJN-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound with a complex structure that includes a methoxy group and a phenyl group attached to an isobenzofuranone core

Preparation Methods

The synthesis of 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isobenzofuranone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-3-(2-methoxyphenyl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

    4-Methoxybenzaldehyde: This compound has a similar methoxy group but lacks the isobenzofuranone core.

    3-Hydroxy-4-methoxyphenylacetic acid: This compound has a similar phenyl group but differs in its overall structure and functional groups.

    Apocynin: This compound has a similar methoxy group and phenyl structure but differs in its core structure and functional groups.

Properties

CAS No.

95068-31-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

4-methoxy-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14O4/c1-18-12-8-4-3-6-10(12)15-14-11(16(17)20-15)7-5-9-13(14)19-2/h3-9,15H,1-2H3

InChI Key

QQYLQACYTOABJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=CC=C3OC)C(=O)O2

Origin of Product

United States

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